An In-depth Technical Guide to 6-Bromo-4-fluoro-1H-indazole and its N-Methylated Analogue: Core Scaffolds in Contemporary Drug Discovery
An In-depth Technical Guide to 6-Bromo-4-fluoro-1H-indazole and its N-Methylated Analogue: Core Scaffolds in Contemporary Drug Discovery
A Note on the Topic: Initial analysis of the requested topic, "6-Bromo-4-fluoro-1,3-dimethyl-1H-indazole," suggests a potential discrepancy, as this specific substitution pattern is not readily found in scientific literature or chemical supplier databases. However, the closely related and synthetically crucial compounds, 6-Bromo-4-fluoro-1H-indazole and 6-Bromo-4-fluoro-1-methyl-1H-indazole , are well-documented and of significant interest in medicinal chemistry. This guide will provide a comprehensive overview of these two key intermediates, addressing their synthesis, characterization, and applications, particularly in the development of kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, structural data, and insights into the strategic use of these versatile molecular building blocks.
Part 1: 6-Bromo-4-fluoro-1H-indazole
This section focuses on the parent heterocyclic compound, a cornerstone for the synthesis of a diverse range of bioactive molecules.
Core Identifiers and Physicochemical Properties
Proper identification is critical for regulatory compliance, procurement, and experimental reproducibility.
| Identifier | Value | Source |
| CAS Number | 885520-23-0 | [1] |
| IUPAC Name | 6-Bromo-4-fluoro-1H-indazole | |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. |
Synthesis of 6-Bromo-4-fluoro-1H-indazole
The construction of the indazole ring system is a pivotal step in accessing this valuable intermediate. A common and effective method involves the cyclization of a substituted benzaldehyde with hydrazine.
Causality Behind Experimental Choices: The use of 4-bromo-2-fluorobenzaldehyde as a starting material is strategic. The fluorine atom at the ortho position is a good leaving group for nucleophilic aromatic substitution by hydrazine, facilitating the crucial ring-closing step. The bromo-substituent is retained, providing a chemical handle for subsequent cross-coupling reactions. The use of a high-boiling solvent like DMSO allows the reaction to be conducted at an elevated temperature, which is necessary to drive the cyclization to completion.
Experimental Protocol: Synthesis via Cyclization of 4-Bromo-2-fluorobenzaldehyde
This protocol is adapted from established literature procedures for the synthesis of substituted indazoles.[2]
Step 1: Reaction Setup
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).
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To this solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
Step 2: Reaction Execution
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Heat the reaction mixture to 120°C and stir vigorously for 8-12 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature, allowing the product to crystallize.
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Pour the mixture into ice-water to facilitate further precipitation.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with a 2 M HCl solution followed by water to remove any unreacted hydrazine and other impurities.
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Dry the purified 6-Bromo-4-fluoro-1H-indazole under vacuum.
Caption: Synthetic workflow for 6-Bromo-4-fluoro-1H-indazole.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. While publicly available experimental spectra are scarce, the following represents expected data based on closely related structures and published information.[2]
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents.
¹³C NMR Spectroscopy: The carbon NMR will reveal the number of unique carbon environments in the molecule.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.
Applications in Drug Discovery
6-Bromo-4-fluoro-1H-indazole is a valuable scaffold in medicinal chemistry, primarily due to the versatility of the indazole core and the presence of a bromine atom, which allows for further chemical modifications.
Role as a Kinase Inhibitor Scaffold: The indazole nucleus is a well-established "hinge-binding" motif in many kinase inhibitors.[3] It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The bromine atom at the 6-position serves as a versatile handle for introducing larger substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These substituents can be tailored to occupy other pockets within the ATP-binding site, thereby enhancing potency and selectivity.
Example Application: Synthesis of PLK4 Inhibitors: 6-Bromo-1H-indazole has been utilized as a starting material in the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[4] PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in several cancers.[4] The synthesis involves functionalization of the indazole core to produce compounds that can effectively inhibit PLK4 activity.[4]
Caption: Conceptual diagram of an indazole-based kinase inhibitor.
Part 2: 6-Bromo-4-fluoro-1-methyl-1H-indazole
This section details the N-methylated derivative, which offers altered physicochemical properties and presents a different vector for synthetic elaboration.
Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1358574-94-3 | [5] |
| IUPAC Name | 6-Bromo-4-fluoro-1-methyl-1H-indazole | |
| Molecular Formula | C₈H₆BrFN₂ | |
| Molecular Weight | 229.05 g/mol | [5] |
| Appearance | Likely a solid | |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. |
Synthesis of 6-Bromo-4-fluoro-1-methyl-1H-indazole
The synthesis of this compound typically starts from the corresponding N-H indazole.
Causality Behind Experimental Choices: The methylation of 6-bromo-4-fluoro-1H-indazole requires a base to deprotonate the indazole nitrogen, making it nucleophilic. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. Anhydrous conditions are crucial as sodium hydride reacts violently with water. Methyl iodide is a classic electrophile for methylation. The reaction is typically performed at low to ambient temperatures to control reactivity.
Experimental Protocol: N-Methylation of 6-Bromo-4-fluoro-1H-indazole
Step 1: Reaction Setup
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To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Step 2: Methylation
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Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Bromo-4-fluoro-1-methyl-1H-indazole.
Caption: Synthetic workflow for N-methylation of 6-bromo-4-fluoro-1H-indazole.
Spectroscopic Characterization
Applications in Drug Discovery
The N-methylation of the indazole core can have several important consequences for its use in drug discovery:
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Modulation of Physicochemical Properties: The addition of a methyl group can alter the compound's solubility, lipophilicity, and metabolic stability.
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Blocking a Hydrogen Bond Donor: The N-H of the indazole is a hydrogen bond donor. Methylation at the N1 position removes this capability, which can be used to fine-tune the binding interactions with a biological target.
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Vector for Further Synthesis: While the bromine at the 6-position is the most common handle for diversification, the N1-position provides another potential site for introducing different substituents.
Use in Kinase Inhibitors: Like its N-H counterpart, 6-bromo-4-fluoro-1-methyl-1H-indazole is a valuable building block for kinase inhibitors. The strategic choice between the N-H and N-methyl indazole allows medicinal chemists to probe the specific requirements of the kinase active site and optimize the drug-like properties of the inhibitor. For instance, related 6-bromo-1-methyl-1H-indazol-4-amine has been highlighted as a key scaffold for kinase inhibitors.[6]
Part 3: Safety and Handling of Halogenated Indazoles
As with all laboratory chemicals, proper safety precautions are essential when handling halogenated indazoles.
General Handling:
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Always handle these compounds in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
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Avoid inhalation of dust and contact with skin and eyes.[7]
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Hazard Profile:
-
While specific toxicity data for these exact compounds are limited, related halogenated indazoles are classified as harmful if swallowed and can cause skin and eye irritation.[1] It is prudent to treat these compounds with a similar level of caution.
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